(S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is a compound with significant interest in the field of organic chemistry and pharmaceuticals. It is characterized by its unique structural features, which include an allyloxy group and a tert-butoxycarbonyl protecting group on the amino group. This compound is classified as an amino acid derivative and is primarily used in peptide synthesis and other chemical applications.
The compound is identified by the CAS number 132286-79-4 and has a molecular formula of C₁₃H₂₁NO₆. It has a molecular weight of 287.31 g/mol, making it a relatively moderate-sized organic molecule. The InChIKey for this compound is VNZYUMCXQWYCAW-VIFPVBQESA-N, which provides a unique identifier for its chemical structure .
(S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid falls under the category of amino acid derivatives, specifically modified amino acids that are often used in synthetic organic chemistry for the development of peptides and other biologically active compounds.
The synthesis of (S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid typically involves several key steps:
The synthesis may require careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the desired product. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed for monitoring the reaction progress and purity assessment .
(S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid has a complex molecular structure characterized by:
The structural formula can be represented as follows:
The compound's InChI representation is:
This detailed representation provides insight into its stereochemistry and connectivity .
(S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid can participate in various chemical reactions typical for amino acids and their derivatives:
These reactions require specific reagents and conditions to ensure selectivity and yield. For instance, deprotection typically involves treatment with trifluoroacetic acid or other strong acids .
The mechanism of action for (S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid primarily revolves around its role as a building block in peptide synthesis. When incorporated into peptides:
The efficiency of these processes can be affected by factors such as sterics and electronics introduced by substituents like allyloxy and tert-butoxycarbonyl groups .
(S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid exhibits several notable physical properties:
The chemical properties include:
Relevant data indicates that careful handling is necessary due to potential reactivity under certain conditions .
(S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid finds applications primarily in:
This compound exemplifies the versatility of modified amino acids in advancing synthetic organic chemistry and biochemistry .
(S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is a protected derivative of glutamic acid, where the γ-carboxyl is activated as an allyl ester and the α-amino group is protected as a Boc carbamate. Its synthesis relies on established methods for chiral α-amino acid derivatives, leveraging enantioselective techniques to install the (S)-stereocenter. Evans auxiliaries are commonly employed, utilizing chiral oxazolidinones to direct asymmetric alkylation of glutamic acid precursors. Alternatively, asymmetric hydrogenation of enolates derived from dehydroamino acid intermediates using chiral catalysts (e.g., Rh-DuPhos complexes) achieves enantiomeric excess (ee) >95% [2] [4].
A critical challenge is preserving stereochemical integrity during subsequent protection steps. The carboxylic acid moiety (C1) and γ-position (C5) are functionalized through orthogonal protecting groups, requiring low-temperature reactions (<0°C) and non-racemizing coupling agents (e.g., propylphosphonic anhydride) to minimize epimerization [4]. The stereochemistry is confirmed via optical rotation ([α]₂₀ᴅ = -3.5° in ethanol) and chiral HPLC [6].
Table 1: Stereoselective Methods for Glutamic Acid Derivatives
Method | Reagents/Catalysts | ee (%) | Key Advantage |
---|---|---|---|
Evans Alkylation | (S)-4-Benzyloxazolidinone, NaHMDS, Allyl Bromide | >98 | High diastereoselectivity |
Asymmetric Hydrogenation | [Rh(COD)DuPhos]⁺BF₄⁻, H₂ | 95–98 | Catalytic, no chiral auxiliary removal |
Enzymatic Resolution | Acylase, Kinetic Control | 90–95 | Green chemistry compatible |
Orthogonal protection is essential for synthesizing this compound. The Boc group safeguards the α-amino group, while the allyl ester protects the γ-carboxylic acid. The Boc group is introduced using di-tert-butyl dicarbonate in tetrahydrofuran (THF)/water mixtures at 0–5°C, achieving near-quantitative yields [4]. Its stability toward nucleophiles and moderate acidity (removable with 25% TFA in DCM) prevents side reactions during subsequent steps [2].
The allyl ester is installed via carbodiimide-mediated coupling (DCC/DMAP) between Boc-Glu-OH and allyl alcohol. Alternatively, Mitsunobu conditions (DEAD, PPh₃) invert stereochemistry and are avoided [7]. The allyl group’s virtue lies in its orthogonal deprotection: palladium-catalyzed deallylation (Pd(PPh₃)₄, morpholine) occurs under neutral conditions, leaving the Boc group intact [3] [7]. This selectivity enables sequential deprotection for peptide coupling—critical for solid-phase peptidoglycan synthesis where allyl esters serve as latent carboxyl activators [2].
Table 2: Protection/Deprotection Properties
Protecting Group | Introduction Reagent | Deprotection Conditions | Compatibility |
---|---|---|---|
Boc | (Boc)₂O, NaOH/THF-H₂O | 25–50% TFA/DCM, 0.5–2 h | Acid-labile resins |
Allyl Ester | Allyl-OH, DCC/DMAP or DIC | Pd(PPh₃)₄, RSO₂H, 1–2 h | Base, nucleophiles, Boc |
Racemization during synthesis necessitates enantiopurification. Dynamic kinetic resolution (DKR) using Ru-Shvo catalysts isomerizes undesired (R)-enantiomers while enzymatically hydrolyzing (S)-esters, achieving 99% ee [4]. Organocatalysis offers a metal-free alternative: phase-transfer catalysts (e.g., cinchona-derived quaternary ammonium salts) promote asymmetric alkylation of glycine Schiff bases, though yields for branched chains like glutamic acid remain moderate (≤80%) [2].
For existing racemates, chiral preparative HPLC (e.g., Chiralpak IA column, heptane/ethanol eluent) resolves enantiomers. However, this is cost-inefficient for large-scale production. A superior approach combines lipase-mediated resolution (e.g., Candida antarctica lipase B) with in situ racemization (pyridoxal catalyst), converting racemic mixtures to single enantiomers in 90% yield and >98% ee [4].
Solution-phase synthesis permits high-precision intermediate characterization but faces solubility challenges. During peptidoglycan fragment synthesis, installing Boc-protected N-acetylmuramic acid (NAM) on peptide chains reduced solubility in organic solvents, complicating purification and lowering yields to 27–45% [2].
Solid-phase synthesis circumvents this using acid-labile resins (e.g., 2-chlorotrityl chloride resin). The C-terminal allyl ester is anchored first, followed by Boc-deprotection and amino acid coupling. Benefits include:
Table 3: Solution-Phase vs. Solid-Phase Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Yield (Final Step) | 27–45% | 65–85% |
Purification | Column chromatography (low efficiency) | Washing (high efficiency) |
Scale-Up Potential | Kilogram-scale reactors | Limited by resin swelling |
Solubility Issues | Severe in late stages | Minimal (swelling-controlled) |
Scalability bottlenecks arise from three factors:
Process intensification strategies include:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3